2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
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Overview
Description
2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the Benzoyl Amide: This step involves the reaction of 4-methylbenzoic acid with a suitable amine to form the benzoyl amide.
Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced through a nucleophilic substitution reaction.
Thiourea Formation: The thiourea moiety is formed by reacting the intermediate with thiourea under appropriate conditions.
Final Coupling: The final step involves coupling the thiourea intermediate with a benzoic acid derivative.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the trichloroethyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it useful in biochemical studies.
Medicine: Potential therapeutic applications could be explored, such as its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to a biological effect. The pathways involved may include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzoic acid derivatives or thiourea-containing compounds. Examples include:
- 2-(3-(2,2,2-Trichloro-1-(4-methylbenzoylamino)-ethyl)-thiourea)
- 4-Methylbenzoylthiourea derivatives
Uniqueness
The uniqueness of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Biological Activity
2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound notable for its potential biological activities. Its unique structure, characterized by a trichloroethyl group and a carboxamide moiety, suggests various interactions with biological systems. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C20H21Cl3N4O2S2 |
Molecular Weight | 519.9 g/mol |
IUPAC Name | 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI Key | MQUDYZRTJSYRDA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multiple steps starting from the preparation of the benzothiophene ring. Key steps include the introduction of the trichloroethyl group and the carboxamide group under controlled reaction conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes within cellular pathways. The compound may modulate enzyme activity or alter protein interactions, leading to significant biological effects such as apoptosis or anti-inflammatory responses .
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can induce apoptosis in human cancer cells by disrupting mitochondrial function .
- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against pathogenic bacteria. In vitro studies reveal that these compounds can inhibit bacterial growth by interfering with cell membrane integrity .
- Xanthine Oxidase Inhibition : Related compounds have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition suggests potential applications in treating gout and other hyperuricemia-related conditions .
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique attributes:
Compound | Biological Activity |
---|---|
This compound | Potential anticancer and antimicrobial |
Methyl 2-{[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Antimicrobial properties |
Ethyl 2-{[(2,2,2-trichloro-1-{[(4-methoxybenzoyl)amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Moderate cytotoxicity |
Properties
Molecular Formula |
C18H16Cl3N3O3S |
---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O3S/c1-10-6-8-11(9-7-10)14(25)23-16(18(19,20)21)24-17(28)22-13-5-3-2-4-12(13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28) |
InChI Key |
KGCIMRNBIBUBEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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